molecular formula C14H15BFNO2 B3089144 (2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid CAS No. 1190095-08-9

(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid

Cat. No. B3089144
CAS RN: 1190095-08-9
M. Wt: 259.09 g/mol
InChI Key: CEVNDBLSQXIRNX-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid” is a boronic acid-containing compound with a molecular weight of 259.09 . It has the IUPAC name this compound .


Synthesis Analysis

Boronic acids are commonly used as building blocks and synthetic intermediates . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BFNO2/c1-10-2-5-12(6-3-10)17-9-11-4-7-14(16)13(8-11)15(18)19/h2-8,17-19H,9H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, such as this compound, have been used in various chemical reactions. For example, they have been used as reactants for functionalization via lithiation and reaction with electrophiles . They have also been used in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis and Materials Science

Biological Applications and Sensing Technologies

Phenyl boronic acids are also notable for their biological applications, particularly in sensing technologies. The ability of these compounds to form reversible complexes with diols and saccharides has been exploited in the development of sensors for glucose and other biologically relevant molecules. This capacity for saccharide recognition makes them invaluable in the medical field, especially for non-enzymatic glucose sensing, which is critical for diabetes management. The structure-function relationship of phenyl boronic acid-grafted materials demonstrates the potential for creating responsive systems capable of detecting changes in biological environments (B. Mu et al., 2012).

Advanced Materials and Nanotechnology

In the realm of materials science, the incorporation of phenyl boronic acids into polymeric and nanomaterial frameworks has led to the development of novel materials with unique properties. These include the creation of fluorescent probes for the detection of various analytes, the synthesis of carbon nanotube-based materials for electronic and optical applications, and the development of hydrogels with dynamic covalent chemistry for drug delivery and tissue engineering. The modification of boronic acid compounds to improve their photostability and binding affinity has significant implications for the design of advanced materials and devices (K. Arnold et al., 2008).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium(II) complex . The palladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can be used to synthesize a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced .

Result of Action

The molecular and cellular effects of this compound would depend on the specific organic compounds synthesized through its use in Suzuki-Miyaura cross-coupling reactions . These effects could range widely, from changes in cellular signaling pathways to the synthesis of new therapeutic agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically a palladium complex), and the temperature .

Future Directions

Given the versatility of boronic acids in chemical reactions and their potential in various biological applications, there is significant potential for future research and development involving these compounds . This includes the potential for new drug development .

properties

IUPAC Name

[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BFNO2/c1-10-2-5-12(6-3-10)17-9-11-4-7-14(16)13(8-11)15(18)19/h2-8,17-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVNDBLSQXIRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171284
Record name B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190095-08-9
Record name B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190095-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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